(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(1,1-dioxo-3-thiolanyl)-5-(3-pyridinylmethylidene)-2-sulfanylidene-4-thiazolidinone is a member of pyridines.
Scientific Research Applications
Protein Kinase Inhibitors
The compound has shown potential as a protein kinase inhibitor. A study synthesized libraries of 1,3-thiazolidin-4-ones, including derivatives similar to the compound . These compounds were tested for activity against protein kinases like DYRK1A. Some of these 1,3-thiazolidin-4-ones were identified as potent nanomolar DYRK1A inhibitors, suggesting their potential use in treating neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
Antitumor Properties
The compound's derivatives have been explored for their antitumor properties. One study synthesized derivatives of 1,3-thiazolidin-4-one and found moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antifungal Applications
Certain derivatives of the compound have shown potential as antifungal agents. A study prepared (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids as potential antifungal compounds. Some of these compounds strongly inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).
Anti-inflammatory and Analgesic Effects
Research has also highlighted the anti-inflammatory and analgesic effects of thiazolidin-4-one derivatives. A study found that certain pyridine derivatives exhibited significant anti-inflammatory and analgesic activity, identifying them as potential candidates for related treatments (Ranga et al., 2013).
Antimicrobial Properties
Some studies have also reported the antimicrobial properties of 1,3-thiazolidin-4-one derivatives. These compounds showed promising activities against a range of microbial strains, suggesting their potential use in antimicrobial therapies (Gouda et al., 2010).
Properties
Molecular Formula |
C13H12N2O3S3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O3S3/c16-12-11(6-9-2-1-4-14-7-9)20-13(19)15(12)10-3-5-21(17,18)8-10/h1-2,4,6-7,10H,3,5,8H2/b11-6- |
InChI Key |
SPNNEPQLTTUSOV-WDZFZDKYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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